molecular formula C11H15Cl2N3O B1416739 N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride CAS No. 1172075-70-5

N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride

Cat. No. B1416739
CAS RN: 1172075-70-5
M. Wt: 276.16 g/mol
InChI Key: VFLTUXXIJBPPFX-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1172075-70-5 . It has a molecular weight of 276.16 . The IUPAC name for this compound is N-(4-chlorophenyl)-1-piperazinecarboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride” is 1S/C11H14ClN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

One significant application of N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride, and its derivatives, lies in their antimicrobial properties. Patil et al. (2021) synthesized a series of new piperazine derivatives, including N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide. Their research showed that these compounds exhibited good antimicrobial activity, particularly against A. baumannii, suggesting potential for the development of new antimicrobial agents (Patil et al., 2021).

Synthesis Process Development

The development of efficient synthesis processes for piperazine derivatives, including N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride, is another key area of research. Wei et al. (2016) established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for treating central nervous system disorders (Wei et al., 2016).

Cancer Research

Piperazine derivatives, including N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride, have been investigated for their potential in cancer research. Jiang et al. (2007) explored the metabolism of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound showing significant anticancer activity, highlighting the potential for similar piperazine derivatives in this field (Jiang et al., 2007).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of piperazine derivatives like N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride is another important research area. Lv et al. (2013) synthesized a series of novel pyrazole carboxamide derivatives containing piperazine moiety, and these were characterized by various spectroscopic techniques, demonstrating the diverse applications of such compounds in chemical research (Lv et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory system irritation, respectively .

properties

IUPAC Name

N-(4-chlorophenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLTUXXIJBPPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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